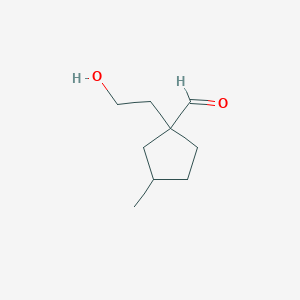1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde
CAS No.:
Cat. No.: VC17793376
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16O2 |
|---|---|
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | 1-(2-hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H16O2/c1-8-2-3-9(6-8,7-11)4-5-10/h7-8,10H,2-6H2,1H3 |
| Standard InChI Key | OQYMFGGNWNMPQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)(CCO)C=O |
Introduction
1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde is a complex organic compound featuring a cyclopentane ring with a methyl group and a hydroxyethyl side chain, along with an aldehyde functional group. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis. Its unique structure, which includes both hydroxyl and aldehyde functionalities, makes it an interesting candidate for further research in organic chemistry.
Key Features:
-
Molecular Weight: Approximately 170.25 g/mol.
-
Solubility: Soluble in polar solvents like water and ethanol.
-
Functional Groups: Aldehyde (-CHO), hydroxyl (-OH), and methyl (-CH3) groups.
Synthesis Methods
The synthesis of 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde can be achieved through several methods, primarily focusing on the functionalization of cyclopentane derivatives. One common approach involves the oxidation of 3-methylcyclopentanol to form the corresponding aldehyde.
Synthesis Approaches:
-
Oxidation of 3-Methylcyclopentanol: This method involves converting the alcohol into an aldehyde through oxidation reactions.
-
Other Methods: Various organic synthesis techniques can be employed, each varying in efficiency and yield based on specific reaction conditions.
Applications and Potential Uses
1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde has potential applications in pharmaceuticals and chemical synthesis. Its unique combination of functional groups may confer distinct reactivity and biological activity, making it a valuable building block in medicinal chemistry.
Potential Applications:
-
Pharmaceuticals: As a building block for synthesizing complex molecules with potential therapeutic effects.
-
Chemical Synthesis: Useful in organic reactions typical of aldehydes, such as condensation and addition reactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde. These include:
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde | Not available | 1936297-43-6 | Lacks hydroxyethyl group; simpler structure. |
| 3-Methylcyclopentanecarbaldehyde | Not available | Not available | Smaller ring structure; no hydroxy substitution. |
| 1-(2-Hydroxypropyl)-3-methylcyclopentane-1-carbaldehyde | Not available | Not available | Propyl instead of ethyl; larger substituent. |
These compounds illustrate variations in substituents and ring structures that influence their chemical properties and potential applications.
Safety and Handling
Safety data sheets indicate that 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde should be handled with care due to potential irritant properties associated with aldehydes.
Handling Precautions:
-
Protective Equipment: Use gloves, goggles, and a mask when handling.
-
Storage Conditions: Store in a cool, dry place away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume